molecular formula C16H17ClN2O3S B2836083 N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide CAS No. 1351632-47-7

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide

Cat. No.: B2836083
CAS No.: 1351632-47-7
M. Wt: 352.83
InChI Key: ORNIWHLWZYUSNF-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C16H17ClN2O3S and its molecular weight is 352.83. The purity is usually 95%.
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Scientific Research Applications

Copper-Catalyzed Coupling Reactions

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is explored in the context of copper-catalyzed coupling reactions. The compound participates in the Goldberg amidation process, demonstrating effectiveness with (hetero)aryl chlorides. This application underscores its role in facilitating reactions that are challenging to accomplish via traditional Cu-catalysis, broadening the scope of functionalized (hetero)aryl chlorides and amides in organic synthesis (De, Yin, & Ma, 2017).

Synthesis of Di- and Mono-oxalamides

Another research application involves a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility of the compound in the synthesis of both di- and mono-oxalamides. This methodology provides a new avenue for producing anthranilic acid derivatives and oxalamides, highlighting its significance in synthetic organic chemistry (Mamedov et al., 2016).

Structural Analysis and Supramolecular Formation

The structural characteristics of this compound and its derivatives have been examined, revealing insights into their molecular geometry and interactions. Such studies are crucial for understanding the compound's behavior in solid-state and its potential applications in designing materials with specific properties (Wang, Zheng, Li, & Wu, 2016).

Photodynamic Therapy

Although not directly involving this compound, related research on meso-tetra(hydroxyphenyl)chlorin highlights the broader context of using such compounds in medical applications like photodynamic therapy for cancer treatment. This demonstrates the potential impact of related compounds in therapeutic settings, showcasing the importance of research in this area (Howe et al., 1999).

Antidepressant Activity

Studies on derivatives of thiophene, similar to the core structure of this compound, have revealed their potential antidepressant activities. This highlights the compound's relevance in the development of new therapeutic agents, further emphasizing the importance of chemical synthesis and pharmacological evaluation in drug discovery processes (Mathew, Suresh, & Anbazhagan, 2014).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-16(22,13-7-4-8-23-13)10-19-15(21)14(20)18-9-11-5-2-3-6-12(11)17/h2-8,22H,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNIWHLWZYUSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CC=C1Cl)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.